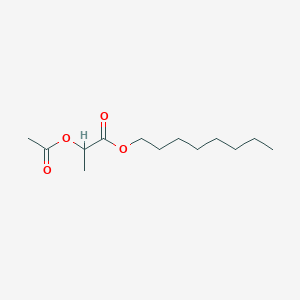
Octyl 2-acetyloxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl 2-acetyloxypropanoate: is an ester compound with the molecular formula C13H24O4 and a molecular weight of 244.33 g/mol . . This compound is characterized by its ester functional group, which is commonly found in various natural and synthetic substances.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octyl 2-acetyloxypropanoate typically involves the esterification of 2-acetyloxypropanoic acid with octanol . The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of immobilized enzymes, such as lipases , has also been explored for the eco-friendly synthesis of esters, including this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Octyl 2-acetyloxypropanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield and .
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as or .
Reduction: in anhydrous conditions.
Major Products Formed:
Hydrolysis: 2-acetyloxypropanoic acid and octanol.
Transesterification: A different ester and alcohol.
Reduction: 2-acetyloxypropanol and octanol.
Wissenschaftliche Forschungsanwendungen
Octyl 2-acetyloxypropanoate has various applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential as a substrate in enzymatic reactions involving esterases and lipases.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Industry: Utilized in the synthesis of fragrances and flavoring agents due to its pleasant odor.
Wirkmechanismus
The mechanism of action of octyl 2-acetyloxypropanoate primarily involves the hydrolysis of the ester bond. In biological systems, this hydrolysis is catalyzed by enzymes such as esterases and lipases , resulting in the release of 2-acetyloxypropanoic acid and octanol . These products can then participate in various metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Octyl acetate: An ester with a similar structure but different functional groups.
Octyl butyrate: Another ester with a different carboxylic acid component.
Octyl methoxycinnamate: An ester used in sunscreens for its UV-absorbing properties.
Uniqueness: Octyl 2-acetyloxypropanoate is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. Its ability to undergo hydrolysis and transesterification reactions makes it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
6283-90-5 |
|---|---|
Molekularformel |
C13H24O4 |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
octyl 2-acetyloxypropanoate |
InChI |
InChI=1S/C13H24O4/c1-4-5-6-7-8-9-10-16-13(15)11(2)17-12(3)14/h11H,4-10H2,1-3H3 |
InChI-Schlüssel |
UMNCSZZKGJUPKA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)C(C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


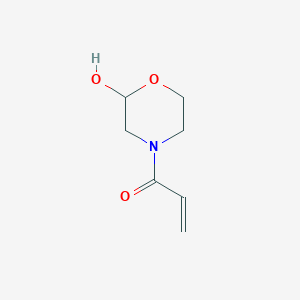
![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]-](/img/structure/B13805564.png)
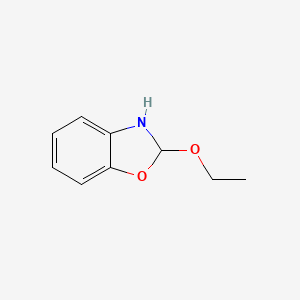
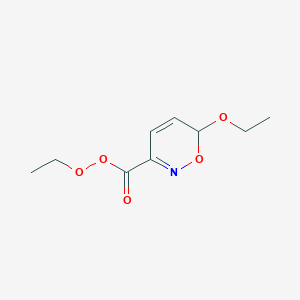
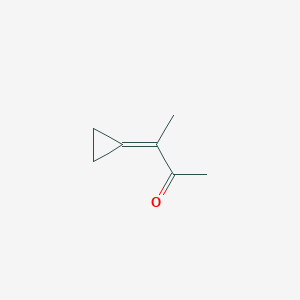
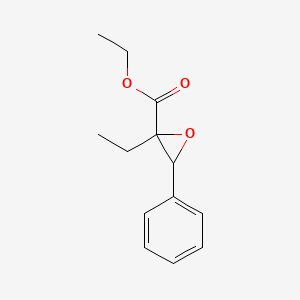

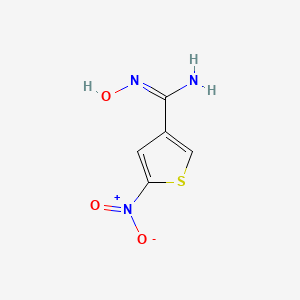
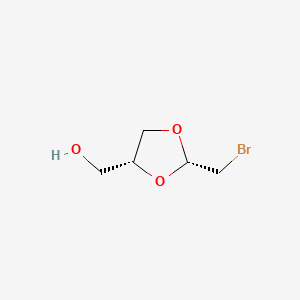

![(R,R)-1,1'-Bis[dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin-8-YL]ferrocene](/img/structure/B13805624.png)
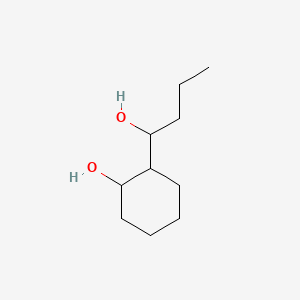
![1,3-Propanediamine, N-[3-(hexadecyloxy)propyl]-](/img/structure/B13805630.png)

